molecular formula C18H12ClFN2O4 B2709034 5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide CAS No. 876871-35-1

5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B2709034
CAS No.: 876871-35-1
M. Wt: 374.75
InChI Key: QZJHAVVIEGDHQS-UHFFFAOYSA-N
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Description

5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. This intermediate is then subjected to a coupling reaction with 4-fluoroaniline under acidic conditions to form the desired amide linkage. The final step involves the cyclization of the intermediate to form the furan ring, which can be achieved using a variety of cyclization agents and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various chemical reactions.

    Reduction: The nitro group can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron filings in acetic acid.

    Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Reduction: 5-(4-chloro-2-aminophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and fluoro groups can enhance binding affinity and specificity towards biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with specific proteins or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, altering their activity. The nitro group could participate in redox reactions, while the furan ring might facilitate binding through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chloro-2-nitrophenyl)-N-(4-methylphenyl)-2-methylfuran-3-carboxamide: Similar structure but with a methyl group instead of a fluoro group.

    5-(4-chloro-2-nitrophenyl)-N-(4-bromophenyl)-2-methylfuran-3-carboxamide: Similar structure but with a bromo group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in 5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and can improve their binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O4/c1-10-15(18(23)21-13-5-3-12(20)4-6-13)9-17(26-10)14-7-2-11(19)8-16(14)22(24)25/h2-9H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJHAVVIEGDHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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